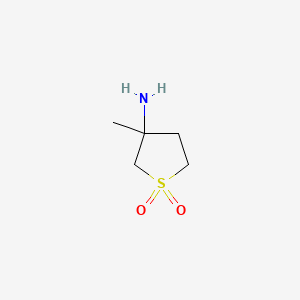

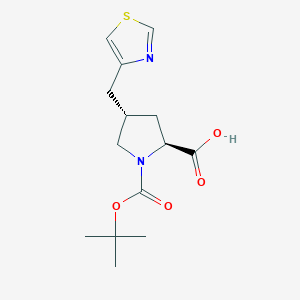

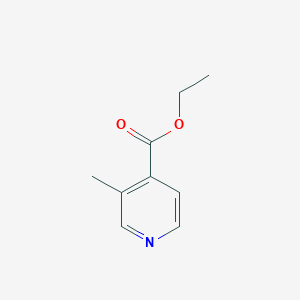

N-(1-pyridin-3-ylethyl)formamide

Übersicht

Beschreibung

“N-(1-pyridin-3-ylethyl)formamide” is a chemical compound with the CAS number 21131-85-1 . It is used in scientific research and has diverse applications, ranging from pharmaceutical studies to the synthesis of complex molecules.

Synthesis Analysis

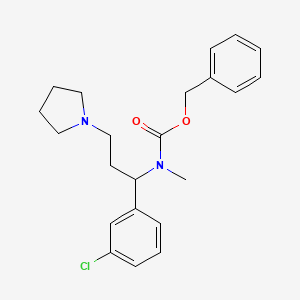

The synthesis of “N-(1-pyridin-3-ylethyl)formamide” and similar compounds often involves transamidation, a process that forms amide bonds . This process is typically classified into two categories based on amide activation: activated amide and unactivated amide .Molecular Structure Analysis

The molecule is composed of a carbonyl and an amino group, both capable of forming strong hydrogen bonds . This structure is similar to that of formamide, a reagent that is an ionizing solvent in aqueous buffers and is widely utilized in biochemistry and molecular biology .Chemical Reactions Analysis

The chemical reactions involving “N-(1-pyridin-3-ylethyl)formamide” are typically catalyzed reactions. For instance, formamide catalyzed activation of carboxylic acids has been reported, which is a versatile and cost-efficient method for amidation and esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-pyridin-3-ylethyl)formamide” are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen

Versatile Synthesis of Quinolines and Related Fused Pyridines

A study by Hayes and Meth–Cohn (1979) details a versatile new synthesis approach for quinolines and related fused pyridines using the Vilsmeier formylation of tertiary and secondary enamides, leading to 2-pyridones and 2-chloropyridines. This reaction allows for substitution at multiple positions on the pyridine ring, showcasing the synthetic utility of pyridin-3-ylethyl derivatives in creating complex heterocyclic compounds R. Hayes & O. Meth–Cohn, 1979.

Coordination Polymers with Hg(II)

Hsu et al. (2016) explored the creation of Hg(II) coordination polymers based on N,N’-bis(pyridine-4-yl)formamidine, demonstrating the formation of structurally complex polymers with potential applications in material science and catalysis. The study provides insights into the effects of halide anions on the folding and unfolding of coordination polymers, emphasizing the role of formamidine derivatives in developing new material properties Wayne Hsu et al., 2016.

Kinetic and Mechanistic Investigations

Research by Fawzy and Shaaban (2014) on the oxidation of unsymmetrical formamidines by permanganate in alkaline medium highlights the kinetic and mechanistic aspects of reactions involving N’-heteroaryl formamidine derivatives. The study provides valuable information on the reactivity and stability of these compounds, which could be relevant for their use in synthetic chemistry and environmental applications A. Fawzy & M. Shaaban, 2014.

Development of Isocyanides

Kobayashi, Saito, and Kitano (2011) reported a novel method for preparing isocyanides from N-substituted formamides, showcasing the versatility of formamides in synthesizing valuable isocyanide compounds. This method opens up new avenues for the use of N-(1-pyridin-3-ylethyl)formamide in the synthesis of isocyanides, which are important in pharmaceuticals and material science Genki Kobayashi et al., 2011.

Safety And Hazards

Eigenschaften

IUPAC Name |

N-(1-pyridin-3-ylethyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-7(10-6-11)8-3-2-4-9-5-8/h2-7H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOPFWHGVDOZIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378036 | |

| Record name | N-(1-pyridin-3-ylethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-pyridin-3-ylethyl)formamide | |

CAS RN |

21131-85-1 | |

| Record name | N-(1-pyridin-3-ylethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine](/img/structure/B1607883.png)

![1-Methylimidazo[1,5-a]pyridine](/img/structure/B1607899.png)